molecular formula C21H20N4O2S B2798576 3-propyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 1287102-99-1

3-propyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2798576
CAS RN: 1287102-99-1
M. Wt: 392.48
InChI Key: MUMZPGLRQSRCNC-UHFFFAOYSA-N
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Description

This compound is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .


Molecular Structure Analysis

The molecular formula of this compound is C21H20N4O2S. It’s a complex structure that includes a quinazolinone core, which is a fused heterocyclic system .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 392.48. Other physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Cytotoxicity

Quinazolinone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example, certain quinazolinone-1,3,4-oxadiazole derivatives demonstrated remarkable cytotoxic activity against HeLa cell lines. The introduction of a propyl moiety into the quinazolinone ring significantly improved cytotoxic activity, suggesting these compounds' potential in cancer treatment research (Hassanzadeh et al., 2019).

Antimicrobial Activity

Several quinazolinone derivatives have been synthesized and screened for antibacterial and antifungal activities. These compounds showed varied levels of efficacy against organisms such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli, Aspergillus niger, and Fusarium oxysporum. The presence of a styryl moiety at the quinazolinone ring marginally increased biological activity, indicating their use in developing new antimicrobial agents (Gupta et al., 2008).

Anti-inflammatory Activity

Quinazolinone derivatives have been evaluated for their anti-inflammatory activities. Compounds synthesized in this category have shown varying degrees of inhibition of oedema, with some demonstrating activity comparable to standard drugs. This suggests quinazolinone derivatives' potential in developing new anti-inflammatory treatments (Kumar & Rajput, 2009).

H1-antihistaminic Agents

Novel quinazolinone derivatives have been explored as potential H1-antihistaminic agents. Certain compounds tested for in vivo H1-antihistaminic activity showed significant protection against histamine-induced bronchospasm in guinea pigs, with minimal sedative effects compared to chlorpheniramine maleate. This research indicates the possibility of developing new classes of H1-antihistaminic agents from quinazolinone derivatives (Alagarsamy & Parthiban, 2013).

Corrosion Inhibition

Quinazolinone derivatives have also been studied for their corrosion inhibition properties for mild steel in acidic media. These compounds, through electrochemical methods and surface analysis, have shown to act via chemical adsorption on the metallic surface, forming a protective layer and significantly reducing corrosion rates. This suggests their potential application as corrosion inhibitors in industrial settings (Errahmany et al., 2020).

Future Directions

Quinazolinone and its derivatives have shown promise in medicinal chemistry due to their diverse biological activities . Future research could focus on investigating this compound for potential therapeutic applications, as well as exploring its synthesis, chemical reactions, mechanism of action, and safety profile in more detail.

properties

IUPAC Name

2-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-3-12-25-20(26)16-10-6-7-11-17(16)22-21(25)28-13-18-23-19(24-27-18)15-9-5-4-8-14(15)2/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMZPGLRQSRCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-propyl-2-(((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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